(2R)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide chemical properties
(2R)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of Brivaracetam
Introduction: A Profile of Brivaracetam
Brivaracetam, known chemically as (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, is a second-generation antiepileptic drug (AED) developed by UCB Pharma.[1] It is a 4-n-propyl analog of levetiracetam, another prominent AED, and is utilized as an adjunctive therapy for the treatment of partial-onset seizures in patients aged 16 years and older.[2][3] While structurally related to levetiracetam, brivaracetam exhibits distinct physicochemical and pharmacological properties that underpin its clinical profile, notably a significantly higher binding affinity for its molecular target.[4][5] This guide provides a comprehensive technical overview of the core chemical properties of brivaracetam, offering insights valuable for research, development, and analytical applications.
Key Identifiers:
-
IUPAC Name: (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide[6]
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Common Name: Brivaracetam[1]
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Brand Name: Briviact®[1]
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CAS Number: 357336-20-0[1]
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Molecular Formula: C₁₁H₂₀N₂O₂[1]
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Molar Mass: 212.293 g/mol [1]
Section 1: Physicochemical and Pharmacokinetic Properties
The therapeutic efficacy and biopharmaceutical behavior of a drug molecule are intrinsically linked to its physicochemical properties. Brivaracetam is a white to off-white crystalline powder characterized by high solubility and permeability, which places it in Biopharmaceutics Classification System (BCS) Class 1.[2][7] This classification explains its rapid and near-complete oral bioavailability (nearly 100%).[1][4]
Its favorable lipophilicity, as indicated by its Log P value, facilitates rapid penetration of the blood-brain barrier, a critical attribute for a centrally acting agent.[5][6] The molecule has no ionizable centers, meaning its solubility is high across the physiological pH range.[2]
Table 1: Summary of Physicochemical and Pharmacokinetic Data
| Property | Value | Significance & Insights | Source(s) |
| Appearance | White to off-white crystalline powder | High purity solid form suitable for pharmaceutical formulation. | [7] |
| Melting Point | 72 to 77 °C (162 to 171 °F) | Defines the solid-state properties and aids in identification. | [1] |
| Solubility | Very soluble in water (>700 mg/mL), ethanol, methanol. | High aqueous solubility contributes to its BCS Class 1 status and suitability for oral and intravenous formulations. | [3][7][8] |
| Log P (octanol/water) | 1.04 | Indicates favorable lipophilicity for high cell membrane permeability and rapid brain penetration. | [2][6] |
| pKa | No ionisable centres | Solubility and absorption are independent of pH changes in the gastrointestinal tract. | [2] |
| Specific Rotation [α]D | -60° | Confirms the specific stereoisomeric identity of the active pharmaceutical ingredient. | [1] |
| BCS Class | Class 1 (High Solubility, High Permeability) | Predicts high oral absorption and minimal food effect. | [2] |
| Plasma Protein Binding | ≤20% | Low protein binding results in a high fraction of free drug available to exert its pharmacological effect. | [1] |
| Elimination Half-Life | ≈ 9 hours | Allows for a convenient twice-daily dosing regimen. | [1] |
Section 2: Stereochemistry and Synthesis
Stereochemical Specificity
Brivaracetam is a single stereoisomer with two chiral centers, specifically the (2S, 4R) configuration.[4] The precise stereochemistry is crucial for its high-affinity binding to its target, synaptic vesicle glycoprotein 2A (SV2A). The synthesis route is designed to be stereoselective to prevent the formation of other diastereomers, such as the (2S,4S) isomer, which would be considered an impurity.[2] The synthesis often starts with chiral precursors, like (S)-2-aminobutanamide HCl, to establish the correct configuration at the butanamide alpha-carbon.[2]
Synthetic Workflow Overview
The manufacturing process for brivaracetam is a multi-step chemical synthesis. A key challenge is the stereospecific introduction of the propyl group at the C4 position of the pyrrolidinone ring and the subsequent coupling with the chiral butanamide side chain. One patented approach involves the resolution of a diastereomeric mixture using advanced chromatographic techniques like Multicolumn Continuous Chromatography (MCC) to isolate the desired (2S, 4R) isomer with high purity (≥ 99.0%).[2] Asymmetric synthesis strategies using chiral catalysts have also been developed to improve stereoselectivity and yield.[9]
Caption: Simplified workflow for Brivaracetam synthesis.
Section 3: Mechanism of Action
The primary mechanism of action for brivaracetam's anticonvulsant effect is its high and selective affinity for synaptic vesicle glycoprotein 2A (SV2A).[6] SV2A is an integral membrane protein found in the vesicles of presynaptic terminals and is believed to play a critical role in modulating the release of neurotransmitters.[3]
Brivaracetam binds to SV2A with an affinity that is 15- to 30-fold higher than that of levetiracetam.[5] While the precise downstream consequences of this binding are not fully elucidated, it is hypothesized that this interaction regulates presynaptic vesicle fusion and reduces excitatory neurotransmitter release, particularly during periods of high-frequency neuronal activity characteristic of a seizure.[1] This modulation helps to stabilize neuronal networks and prevent seizure propagation.
Caption: Brivaracetam's binding to the SV2A protein.
Section 4: Analytical Characterization
The quality control and quantification of brivaracetam in bulk drug substance, pharmaceutical formulations, and biological matrices rely on robust analytical methods. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode (RP-HPLC), is the predominant technique.
Key Analytical Techniques
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RP-HPLC: The method of choice for assay, purity, and dissolution testing. It offers high specificity, precision, and accuracy.[10][11]
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Chiral HPLC: Essential for separating and quantifying stereoisomeric impurities, ensuring the stereochemical purity of the final product.[12]
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Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is used for structural elucidation, impurity identification, and sensitive quantification in biological samples.[4][13]
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Spectroscopy (IR, NMR): Used for the structural confirmation and identification of the bulk drug substance.[14]
Experimental Protocol: RP-HPLC Assay for Brivaracetam Tablets
This protocol describes a validated RP-HPLC method for the quantification of Brivaracetam in a tablet formulation, adapted from established methodologies.[10][11]
1. Instrumentation:
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HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[12]
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Analytical balance, sonicator, pH meter.
2. Chromatographic Conditions:
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Column: Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase: A degassed isocratic mixture of Water and Methanol (20:80 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 284 nm.[10]
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Column Temperature: Ambient (e.g., 25 °C).
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Brivaracetam reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL):
-
Weigh and finely powder not fewer than 20 Brivaracetam tablets.
-
Accurately weigh a quantity of powder equivalent to 100 mg of Brivaracetam and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with mobile phase and mix well.
-
Centrifuge a portion of the solution or filter through a 0.45 µm nylon syringe filter.
-
Pipette 10 mL of the clear supernatant/filtrate into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
4. System Suitability:
-
Inject the Working Standard Solution five times.
-
The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.
-
The theoretical plates should be > 2000, and the tailing factor should be < 2.0.
5. Analysis & Calculation:
-
Inject the blank (mobile phase), Working Standard Solution, and Sample Solution into the chromatograph.
-
Record the peak areas.
-
Calculate the percentage of Brivaracetam in the tablets using the following formula:
% Assay = (Area_Sample / Area_Standard) × (Weight_Standard / 100) × (10 / 100) × (100 / Weight_Sample) × (100 / 10) × Purity_Standard
(Note: Formula simplified for equal concentrations)
Section 5: Stability and Storage
Brivaracetam is a stable compound, with the most stable polymorphic form being "Solid Phase 1" under ambient conditions.[2] It remains stable upon thermal treatment up to 75°C.[2] In aqueous solutions, stability is optimal around a pH of 5.5.[2] Standard storage for the active pharmaceutical ingredient is in well-closed containers at controlled room temperature, protected from moisture. Diluted intravenous solutions should be used within 4 hours at room temperature.[15]
Summary: A Molecule Designed for Efficacy
The chemical and physical properties of brivaracetam are meticulously aligned with its function as a centrally acting anticonvulsant. Its design as a specific, high-purity stereoisomer with BCS Class 1 characteristics ensures reliable bioavailability and rapid brain entry, allowing it to efficiently engage its high-affinity target, SV2A. This comprehensive understanding is fundamental for its effective development, analysis, and clinical application.
Caption: Logical relationship of Brivaracetam's core properties.
References
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Klein, P., Diaz, A., Gasalla, T., & Whitesides, J. (2018). Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures. Pharmacy and Therapeutics, 43(1), 21–25. [Link]
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Singh, U. P., Kumar, S., & Singh, R. K. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2555–2576. [Link]
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Therapeutic Goods Administration (TGA). Attachment: Product Information Brivaracetam. [Link]
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Damle, M. C., & Mehta, K. K. (2024). Bioanalytical method development and validation for determination of brivaracetam in human plasma. International Journal of Biology, Pharmacy and Allied Sciences, 13(6), 2871-2882. [Link]
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UCB, Inc. Briviact Prescribing Information. [Link]
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Brodie, M. J. (2017). A review of the pharmacology and clinical efficacy of brivaracetam. Therapeutic Advances in Neurological Disorders, 10(1), 47–62. [Link]
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Medscape. Briviact (brivaracetam) dosing, indications, interactions, adverse effects, and more. [Link]
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Kumar, A. S., & Basaveswara Rao, M. V. (2018). method development and validation for the estimation of brivaracetam in bulk & marketed tablet formulation by using rp-hplc method. Indo American Journal of Pharmaceutical Sciences, 5(5), 3615-3622. [Link]
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Therapeutic Goods Administration (TGA). Attachment: Product Information Brivaracetam (Solution for Injection). [Link]
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Banothu, B., Kumar, P. N., Sujatha, D., Renukuntla, P., & Bogula, N. (2024). Analytical Method Development and Validation of Brivaracetam in API and Marketed Formulation by RP-HPLC. Asian Journal of Pharmaceutical Research and Development, 12(2), 154-159. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. brivaracetam. [Link]
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Sathish, M., Sridhar, G., & Devalarao, G. (2022). Simultaneous determination of Brivaracetam and its isomers in the Brivaracetam drug by RP-HPLC. Journal of Applied Pharmaceutical Science, 12(9), 118-127. [Link]
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Bhamare, P., Dubey, R., Upmanyu, N., & Umadoss, P. (2021). A simple HPLC Method for In-Vitro Dissolution study of Brivaracetam in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 14(1), 1-5. [Link]
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de Souza, J. F., da Silva, G. P. F., de Carvalho, G. S. G., & Corrêa, J. R. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ACS Omega, 8(25), 22699–22706. [Link]
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U.S. Food and Drug Administration. BRIVIACT (brivaracetam) Label - Revised: 08/2023. [Link]
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Sathish, M., Sridhar, G., & Devalarao, G. (2022). Simultaneous determination of Brivaracetam and its isomers in the Brivaracetam drug by RP-HPLC. ResearchGate. [Link]
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